molecular formula C16H16ClN3O2S2 B220134 2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide

2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No. B220134
M. Wt: 381.9 g/mol
InChI Key: RPNVLOOCZOHVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promise in preclinical studies and has been the subject of scientific research to better understand its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of 2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide is not fully understood, but it is believed to target a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and is overexpressed in many types of cancer. By inhibiting BRD4, 2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide may disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects
2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit tumor growth in animal models. The compound has also been shown to have minimal toxicity in normal cells, making it a potential candidate for further development as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide in lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting this specific protein on cancer cells, without affecting other cellular processes. However, one limitation of using 2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide is its solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide. One area of interest is the development of more potent analogs of the compound, which may have improved anticancer activity. Another area of interest is the investigation of the compound's effects on other cellular processes, such as cell cycle regulation and DNA damage response. Additionally, further studies are needed to determine the safety and efficacy of 2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide in human clinical trials.

Synthesis Methods

The synthesis of 2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide has been described in scientific literature. The compound is synthesized through a multi-step process that involves the reaction of various starting materials under specific conditions. The final product is purified through a series of chromatography steps to obtain a pure compound.

Scientific Research Applications

2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as an anticancer drug. The compound has been tested in various cancer cell lines, including breast cancer, lung cancer, and melanoma, and has shown promising results.

properties

Product Name

2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide

Molecular Formula

C16H16ClN3O2S2

Molecular Weight

381.9 g/mol

IUPAC Name

2-[(3-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C16H16ClN3O2S2/c1-3-11-8(2)24-15(12(11)13(18)21)20-16(23)19-14(22)9-5-4-6-10(17)7-9/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23)

InChI Key

RPNVLOOCZOHVET-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

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